1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine
Overview
Description
“1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine” is a compound that contains a thiazole ring. Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the combination of thiazole and other groups. For instance, a study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
-
Scientific Field: Drug Discovery
- Application Summary : This compound could be used in drug discovery, particularly in the development of new treatments .
- Results or Outcomes : While specific results or outcomes were not found, the use of such compounds in drug discovery could potentially lead to the development of new treatments for various diseases .
-
Scientific Field: Doping Controls
-
Scientific Field: Click Chemistry
- Application Summary : This compound could potentially be used as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry .
- Methods of Application : The compound would be used to stabilize copper (I) and enhance its catalytic effect in the azide-acetylene cycloaddition .
- Results or Outcomes : The use of this compound could dramatically accelerate reaction rates and suppress cell cytotoxicity, making it desirable for bioconjugation in diverse chemical biology experiments .
-
Scientific Field: Bioconjugation
- Application Summary : The compound could be used in bioconjugation, a process that involves joining two biomolecules together .
- Methods of Application : This would involve using the compound as a ligand in a click chemistry reaction to join two biomolecules together .
- Results or Outcomes : The use of this compound could enhance the efficiency of bioconjugation processes .
-
Scientific Field: Medicinal Chemistry
- Application Summary : This compound could be used in medicinal chemistry, particularly in the development of new treatments .
- Results or Outcomes : While specific results or outcomes were not found, the use of such compounds in drug discovery could potentially lead to the development of new treatments for various diseases .
-
Scientific Field: Environmental Science
properties
IUPAC Name |
4-tert-butyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3S/c1-12(2,3)10-9-16-11(14-10)8-15-6-4-13-5-7-15/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJACYUTQSMDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.